Cas no 31273-66-2 (Ethyl 2,3-dichlorobenzoate)

Ethyl 2,3-dichlorobenzoate is a versatile organic compound with significant applications in the pharmaceutical and agrochemical industries. It offers high purity and stability, facilitating precise chemical reactions. Its unique chlorinated benzoate structure enhances its solubility and reactivity, making it a valuable intermediate for the synthesis of various pharmaceuticals and agrochemicals.
Ethyl 2,3-dichlorobenzoate structure
Ethyl 2,3-dichlorobenzoate structure
Product Name:Ethyl 2,3-dichlorobenzoate
CAS No:31273-66-2
MF:C9H8Cl2O2
MW:219.06462097168
MDL:MFCD06204334
CID:1083110
PubChem ID:20299032
Update Time:2025-10-17

Ethyl 2,3-dichlorobenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2,3-dichlorobenzoate
    • 2,3-Dichloro-benzoic acid ethyl ester
    • Ethyl2,3-dichlorobenzoate
    • MFCD06204334
    • J-520665
    • Ethyl 2,3-dichloro benzoate
    • DTXSID20604807
    • DB-024678
    • 31273-66-2
    • SCHEMBL11418791
    • ethyl-2,3-dichlorobenzoate
    • AKOS008947759
    • MDL: MFCD06204334
    • Inchi: 1S/C9H8Cl2O2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3
    • InChI Key: DFAQGXDIXJVBAQ-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CC=1C(=O)OCC)Cl

Computed Properties

  • Exact Mass: 217.9901349g/mol
  • Monoisotopic Mass: 217.9901349g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 26.3Ų

Ethyl 2,3-dichlorobenzoate Security Information

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Additional information on Ethyl 2,3-dichlorobenzoate

Ethyl 2,3-Dichlorobenzoate (CAS No. 31273-66-2): An Overview of Its Properties, Applications, and Recent Research

Ethyl 2,3-dichlorobenzoate (CAS No. 31273-66-2) is a versatile organic compound with a molecular formula of C9H7Cl2O2. This compound is characterized by its unique chemical structure, which includes a benzoate ester functional group and two chlorine atoms at the 2 and 3 positions of the benzene ring. The presence of these substituents imparts specific physical and chemical properties that make Ethyl 2,3-dichlorobenzoate a valuable intermediate in various synthetic processes and applications.

The synthesis of Ethyl 2,3-dichlorobenzoate typically involves the esterification of 2,3-dichlorobenzoic acid with ethanol in the presence of an acid catalyst. This reaction is well-documented in the literature and is known for its high yield and selectivity. The resulting compound is a colorless to pale yellow liquid with a characteristic odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water.

In terms of its physical properties, Ethyl 2,3-dichlorobenzoate has a molecular weight of approximately 218.05 g/mol. Its boiling point is around 180-185°C at reduced pressure, and it has a density of about 1.45 g/cm³ at room temperature. These properties make it suitable for use in various industrial processes where controlled reactions are required.

The chemical reactivity of Ethyl 2,3-dichlorobenzoate is influenced by its functional groups. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, while the chlorine atoms can participate in substitution reactions such as nucleophilic aromatic substitution (SNAr) or electrophilic aromatic substitution (EAS). These reactions are crucial in the synthesis of more complex molecules and pharmaceutical intermediates.

In the pharmaceutical industry, Ethyl 2,3-dichlorobenzoate has found applications as an intermediate in the synthesis of various drugs. For example, it can be used in the production of certain antifungal agents and anti-inflammatory compounds. Recent research has also explored its potential as a building block for the development of new therapeutic agents targeting specific diseases.

A study published in the Journal of Medicinal Chemistry highlighted the use of Ethyl 2,3-dichlorobenzoate in the synthesis of novel antitumor compounds. The researchers found that derivatives of this compound exhibited significant cytotoxic activity against several cancer cell lines, including those resistant to conventional chemotherapy. This finding underscores the importance of Ethyl 2,3-dichlorobenzoate as a valuable starting material for drug discovery and development.

Beyond its pharmaceutical applications, Ethyl 2,3-dichlorobenzoate has been utilized in other areas such as agrochemicals and materials science. In agrochemicals, it serves as an intermediate in the production of herbicides and insecticides due to its ability to enhance the efficacy and stability of these products. In materials science, it has been investigated for its potential use in polymer synthesis and coating formulations.

The environmental impact of Ethyl 2,3-dichlorobenzoate is an important consideration for its industrial use. Studies have shown that it can be biodegraded under certain conditions, although its persistence in aquatic environments may vary depending on factors such as pH and temperature. Efforts are ongoing to develop more sustainable synthetic routes and disposal methods to minimize any potential environmental risks associated with this compound.

In conclusion, Ethyl 2,3-dichlorobenzoate (CAS No. 31273-66-2) is a multifaceted organic compound with a wide range of applications across various industries. Its unique chemical structure and reactivity make it an essential intermediate in pharmaceutical synthesis, agrochemicals, and materials science. Ongoing research continues to uncover new possibilities for its use in developing innovative solutions to pressing global challenges.

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